Cas no 2138543-73-2 (N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine)

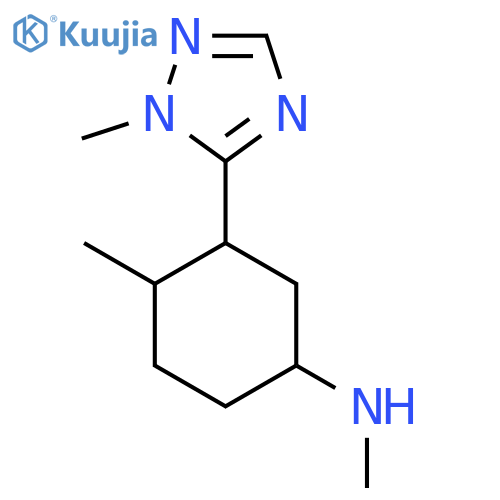

2138543-73-2 structure

商品名:N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine

N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine 化学的及び物理的性質

名前と識別子

-

- N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine

- EN300-1158323

- 2138543-73-2

-

- インチ: 1S/C11H20N4/c1-8-4-5-9(12-2)6-10(8)11-13-7-14-15(11)3/h7-10,12H,4-6H2,1-3H3

- InChIKey: KTUBWHCTFZDUNP-UHFFFAOYSA-N

- ほほえんだ: N(C)C1CCC(C)C(C2=NC=NN2C)C1

計算された属性

- せいみつぶんしりょう: 208.16879665g/mol

- どういたいしつりょう: 208.16879665g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1158323-0.25g |

N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine |

2138543-73-2 | 0.25g |

$1420.0 | 2023-06-08 | ||

| Enamine | EN300-1158323-0.1g |

N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine |

2138543-73-2 | 0.1g |

$1357.0 | 2023-06-08 | ||

| Enamine | EN300-1158323-5.0g |

N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine |

2138543-73-2 | 5g |

$4475.0 | 2023-06-08 | ||

| Enamine | EN300-1158323-1.0g |

N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine |

2138543-73-2 | 1g |

$1543.0 | 2023-06-08 | ||

| Enamine | EN300-1158323-10.0g |

N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine |

2138543-73-2 | 10g |

$6635.0 | 2023-06-08 | ||

| Enamine | EN300-1158323-2.5g |

N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine |

2138543-73-2 | 2.5g |

$3025.0 | 2023-06-08 | ||

| Enamine | EN300-1158323-0.5g |

N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine |

2138543-73-2 | 0.5g |

$1482.0 | 2023-06-08 | ||

| Enamine | EN300-1158323-0.05g |

N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine |

2138543-73-2 | 0.05g |

$1296.0 | 2023-06-08 |

N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

2. Water

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

2138543-73-2 (N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine) 関連製品

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2230780-65-9(IL-17A antagonist 3)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量